Mahanimbine

Descripción general

Descripción

- Se ha estudiado por sus posibles beneficios para la salud, particularmente en el contexto de los trastornos metabólicos y el cáncer.

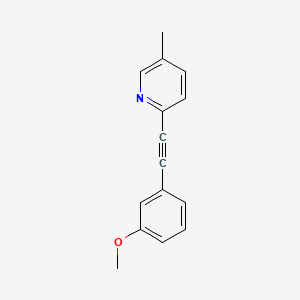

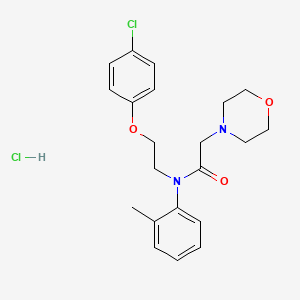

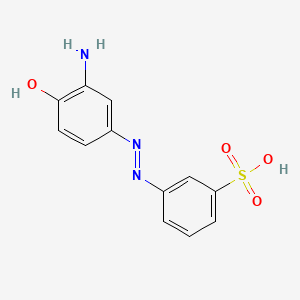

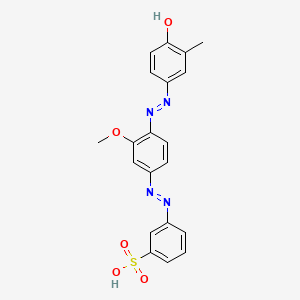

- La estructura química de la this compound se muestra a continuación: !Estructura química de la this compound

Mahanimbine: es un alcaloide activo por vía oral derivado de

Aplicaciones Científicas De Investigación

Química: El potencial de la mahanimbine como bloque de construcción quiral o precursor en la síntesis orgánica.

Biología: Investigar sus efectos en los procesos celulares, como las vías de señalización celular.

Medicina: Investigación sobre sus propiedades antiinflamatorias, antioxidantes y anticancerígenas.

Industria: Aplicaciones limitadas, pero podría explorarse para el descubrimiento de fármacos basados en productos naturales.

Mecanismo De Acción

Objetivos: Es probable que la mahanimbine interactúe con objetivos moleculares específicos dentro de las células.

Vías: Puede modular las vías de señalización relacionadas con la inflamación, el estrés oxidativo o el metabolismo.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Mahanimbine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the central nervous system . Additionally, this compound interacts with β-secretase (BACE-1), reducing the formation of amyloid-β peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The compound also modulates the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2, thereby exerting anti-inflammatory effects .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In neuronal cells, this compound enhances cholinergic transmission by increasing acetylcholine levels and inhibiting acetylcholinesterase activity . This leads to improved memory retention and cognitive function. This compound also reduces oxidative stress by increasing the levels of glutathione, a key antioxidant, and decreasing the levels of malondialdehyde, a marker of lipid peroxidation . Furthermore, this compound suppresses neuroinflammation by inhibiting the expression of cyclooxygenase-2 and reducing the levels of pro-inflammatory cytokines . These effects collectively contribute to the neuroprotective properties of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves several pathways. This compound binds to acetylcholinesterase, inhibiting its activity and thereby increasing acetylcholine levels in the synaptic cleft . This enhances cholinergic transmission and improves cognitive function. This compound also inhibits β-secretase (BACE-1), reducing the cleavage of amyloid precursor protein and the subsequent formation of amyloid-β peptides . Additionally, this compound modulates the activity of cyclooxygenase enzymes, particularly cyclooxygenase-2, by binding to their active sites and inhibiting their catalytic activity . This results in reduced production of pro-inflammatory prostaglandins and alleviation of neuroinflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under physiological conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that continuous administration of this compound for 30 days leads to sustained improvements in memory retention and cognitive function in aged mice . The compound also maintains its antioxidant and anti-inflammatory effects over this period, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses (1 mg/kg), this compound enhances cognitive function and reduces oxidative stress and neuroinflammation . At higher doses (2 mg/kg), the compound exhibits more pronounced effects, including significant reductions in amyloid-β levels and improvements in memory retention . No toxic or adverse effects have been reported at these doses, suggesting that this compound is well-tolerated in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and β-secretase (BACE-1), influencing their activity and modulating the levels of their respective substrates and products . This compound also affects the levels of glutathione and malondialdehyde, indicating its role in oxidative stress pathways . The compound’s effects on metabolic flux and metabolite levels contribute to its overall biochemical activity and therapeutic potential.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in the brain, where it exerts its neuroprotective effects by enhancing cholinergic transmission and reducing oxidative stress and neuroinflammation . The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes such as acetylcholinesterase and β-secretase (BACE-1) . The compound’s localization within these compartments facilitates its binding to target enzymes and modulation of their activity. Additionally, this compound’s presence in the endoplasmic reticulum may influence protein folding and processing, contributing to its overall biochemical effects.

Métodos De Preparación

Rutas sintéticas: La mahanimbine se puede sintetizar a través de diversos métodos, incluyendo transformaciones químicas y reacciones de ciclización.

Condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción para la this compound no están ampliamente documentadas en la literatura.

Producción industrial: Los métodos de producción a escala industrial para la this compound no están bien establecidos debido a su uso comercial limitado.

Análisis De Reacciones Químicas

Reactividad: La mahanimbine experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Productos principales: Los productos específicos formados durante estas reacciones dependerían de las condiciones de reacción y los reactivos utilizados.

Comparación Con Compuestos Similares

Singularidad: Las características únicas de la mahanimbine incluyen su origen natural, su biodisponibilidad oral y sus posibles beneficios para la salud.

Compuestos similares: Si bien la this compound destaca, otros alcaloides de carbazol (por ejemplo, la murrayanina, la mahanina) comparten similitudes estructurales y pueden tener propiedades relacionadas.

Propiedades

IUPAC Name |

3,5-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-15(2)8-7-12-23(4)13-11-18-21-19(14-16(3)22(18)25-23)17-9-5-6-10-20(17)24-21/h5-6,8-11,13-14,24H,7,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTNVFUBCWIYPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C1OC(C=C3)(C)CCC=C(C)C)NC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601035072 | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21104-28-9 | |

| Record name | Mahanimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021104289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mahanimbine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601035072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | (+)-Mahanimbine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030318 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)